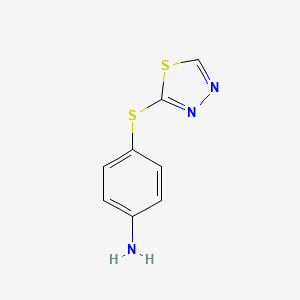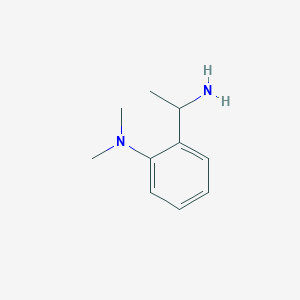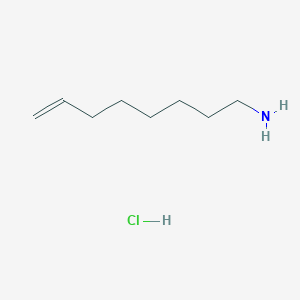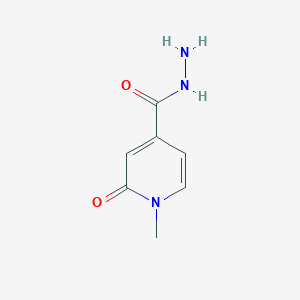![molecular formula C11H15N3O2 B3363323 3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1019074-26-0](/img/structure/B3363323.png)
3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
描述
3-[1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is an organic compound containing a cyano group, a pyrazole ring, and a carboxylic acid group. These structures provide the compound with unique chemical properties and reactivity. It is often used in scientific research due to its versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: : The first step usually involves the condensation of a β-diketone with hydrazine derivatives to form the pyrazole ring.
Introduction of the Cyanoethyl Group: : The second step involves the addition of a cyanoethyl group through nucleophilic substitution or Michael addition.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
In industrial settings, production of this compound is often scaled up through continuous flow synthesis techniques to ensure high yields and purity, along with strict control over reaction parameters like temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction: : Selective reduction can be employed to convert the cyano group to an amine group.
Substitution: : The pyrazole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), hydrogen gas with a palladium catalyst (H₂/Pd)
Substitution Reagents: : Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of primary amines.
Substitution: : Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
The compound serves as a precursor in the synthesis of various heterocyclic compounds and pharmaceuticals. Its functional groups allow for diverse modifications and applications.
Biology
Research often explores its bioactivity, including potential antimicrobial and anti-inflammatory properties. It is also studied for its interactions with enzymes and other biological macromolecules.
Medicine
The compound's derivatives are investigated for their therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its molecular framework is adaptable for drug design and development.
Industry
In industrial applications, the compound can be used in the synthesis of fine chemicals, agrochemicals, and materials science research. Its reactivity makes it valuable in creating novel compounds and materials.
作用机制
Molecular Targets and Pathways
3-[1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid exerts its effects by interacting with specific enzymes and receptors. For instance, its structure allows it to bind to active sites of certain enzymes, inhibiting their function or modulating their activity. The pathways involved often include:
Enzyme inhibition: : Blocking the active site of an enzyme to prevent substrate binding.
Receptor binding: : Mimicking or blocking natural ligands to alter receptor activity.
相似化合物的比较
Similar Compounds
3-(1H-Pyrazol-4-yl)propanoic acid: : Lacks the cyano and methyl groups, affecting its reactivity and bioactivity.
1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazole: : Lacks the propanoic acid moiety, influencing its solubility and target interactions.
4-Cyano-3,5-dimethyl-1H-pyrazole: : Similar but with different substituents that alter its chemical behavior and applications.
Uniqueness
3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is unique due to its combination of functional groups, making it versatile in both chemical reactions and biological interactions. Its structure provides a balance of hydrophobic and hydrophilic properties, enhancing its suitability for various applications in research and industry.
属性
IUPAC Name |
3-[1-(2-cyanoethyl)-3,5-dimethylpyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-10(4-5-11(15)16)9(2)14(13-8)7-3-6-12/h3-5,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLXFIZDENWOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


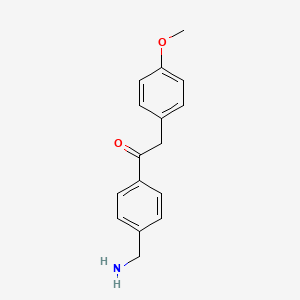
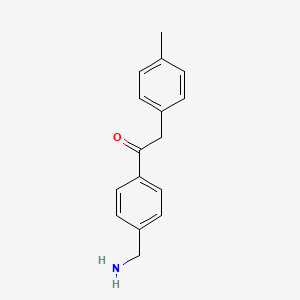
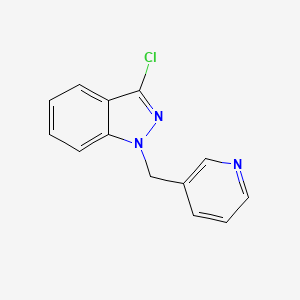
![2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B3363266.png)
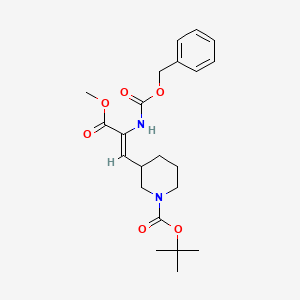
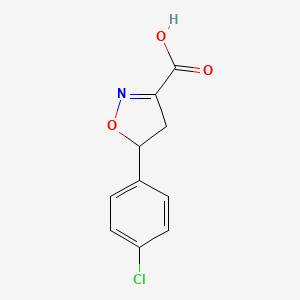
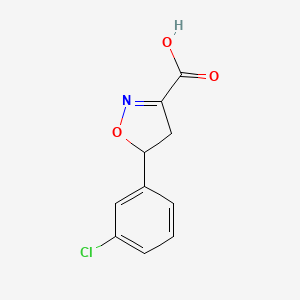
![5-chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3363285.png)
![2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B3363288.png)
![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3363330.png)
